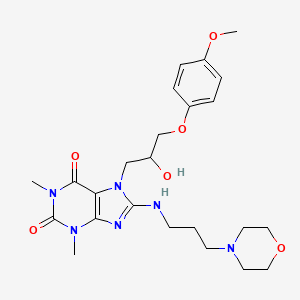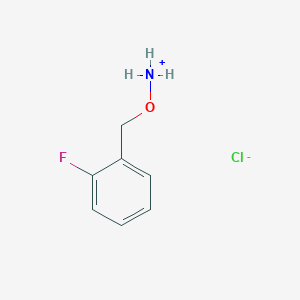
(E)-N'-(2-(benciloxi)bencilideno)-3-ciclopropil-1H-pirazola-5-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylidene group, a benzyloxy substituent, and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.
Aplicaciones Científicas De Investigación
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(benzyloxy)benzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Mecanismo De Acción
The mechanism of action of (E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzylidene)-2-oxo-indoline derivatives: These compounds share the benzylidene group and have been studied for their anticancer properties.
Benzylidene acetals: Used as protecting groups in synthetic organic chemistry.
Uniqueness
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzyloxy group, a benzylidene group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1285602-82-5 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.417 |
Nombre IUPAC |
5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c26-21(19-12-18(23-24-19)16-10-11-16)25-22-13-17-8-4-5-9-20(17)27-14-15-6-2-1-3-7-15/h1-9,12-13,16H,10-11,14H2,(H,23,24)(H,25,26)/b22-13+ |
Clave InChI |
ZLVSIPGLNONFKD-LPYMAVHISA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)



![1-methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2481029.png)



![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2481040.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2481046.png)
